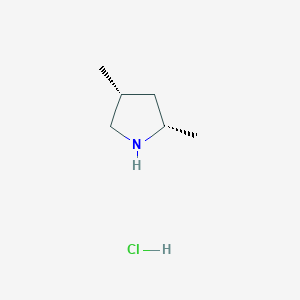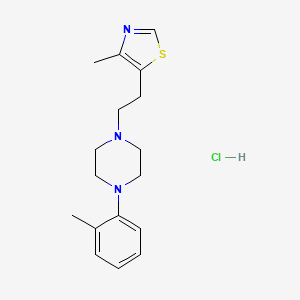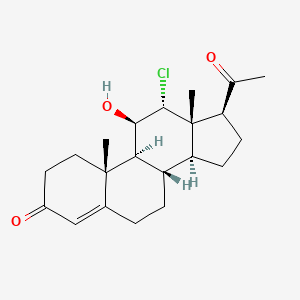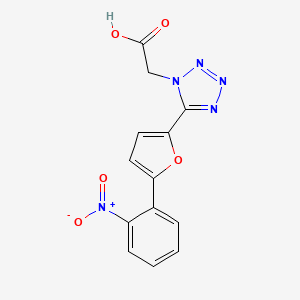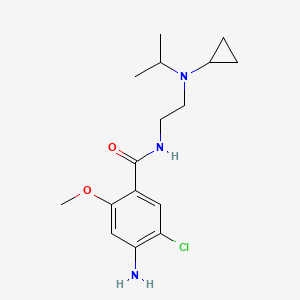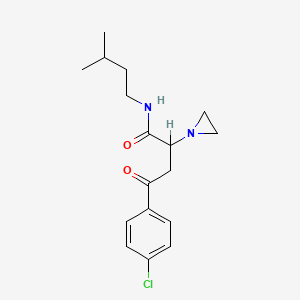
alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N-(3-methylbutyl)-1-aziridineacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N-(3-methylbutyl)-1-aziridineacetamide is a synthetic organic compound characterized by the presence of an aziridine ring, a chlorophenyl group, and a butyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N-(3-methylbutyl)-1-aziridineacetamide typically involves the following steps:
Formation of the Aziridine Ring: The aziridine ring can be synthesized through the reaction of an appropriate amine with an epoxide under basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where a chlorobenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Butyl Side Chain: The butyl side chain can be attached through a nucleophilic substitution reaction, where a butyl halide reacts with the aziridine intermediate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of functional groups, making the process more sustainable and scalable .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aziridine ring, leading to the formation of oxaziridines.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxaziridines
Reduction: Alcohol derivatives
Substitution: Various substituted chlorophenyl derivatives
Aplicaciones Científicas De Investigación
Alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N-(3-methylbutyl)-1-aziridineacetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.
Biological Studies: It can be used to study the interactions of aziridine-containing compounds with biological systems, providing insights into their mechanisms of action.
Mecanismo De Acción
The mechanism of action of alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N-(3-methylbutyl)-1-aziridineacetamide involves its interaction with molecular targets such as enzymes or receptors. The aziridine ring can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Beta-(2-(4-Chlorophenyl)-2-oxoethyl)-N-(3-methylbutyl)-1-aziridineacetamide
- Gamma-(2-(4-Chlorophenyl)-2-oxoethyl)-N-(3-methylbutyl)-1-aziridineacetamide
Uniqueness
Alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N-(3-methylbutyl)-1-aziridineacetamide is unique due to the specific positioning of the chlorophenyl and butyl groups, which can influence its reactivity and interaction with biological targets. This structural uniqueness can result in distinct pharmacological or material properties compared to its analogs.
Propiedades
Número CAS |
116383-17-6 |
|---|---|
Fórmula molecular |
C17H23ClN2O2 |
Peso molecular |
322.8 g/mol |
Nombre IUPAC |
2-(aziridin-1-yl)-4-(4-chlorophenyl)-N-(3-methylbutyl)-4-oxobutanamide |
InChI |
InChI=1S/C17H23ClN2O2/c1-12(2)7-8-19-17(22)15(20-9-10-20)11-16(21)13-3-5-14(18)6-4-13/h3-6,12,15H,7-11H2,1-2H3,(H,19,22) |
Clave InChI |
CFFXKQUUYKGPIN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCNC(=O)C(CC(=O)C1=CC=C(C=C1)Cl)N2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


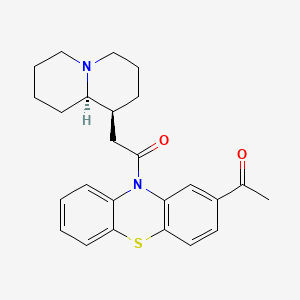


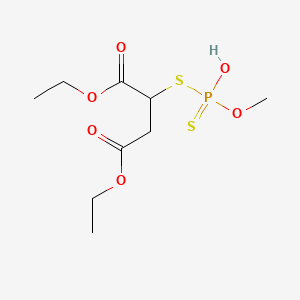

![(2R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid](/img/structure/B12732989.png)
